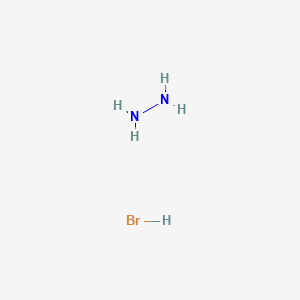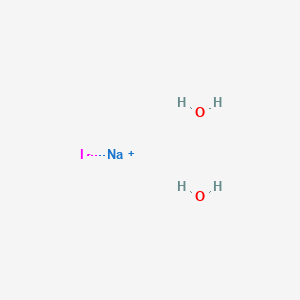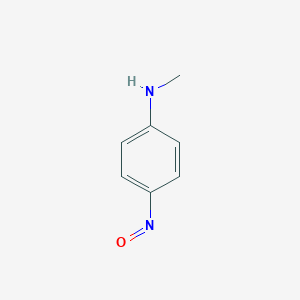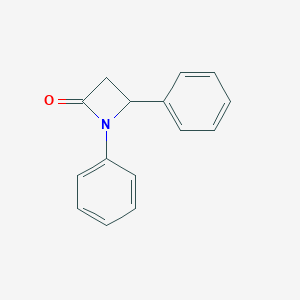
1,4-Diphenyl-2-azetidinone
説明
1,4-Diphenyl-2-azetidinone is a saturated form of nitrogen-containing cyclobutane with a carbonyl group . It has a molecular formula of C15H13NO and a molecular weight of 223.274 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of novel oxime intermediates . In one study, new azetidinone derivatives containing a sulfa drug moiety were prepared by cyclocondensation of the Schiff bases derived from sulfa drugs with chloroacetyl chloride in the presence of triethylamine . Another study reported the multistep synthesis of novel 2- (4-benzoyl-2-methyl-phenoxy)-N- (3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues .
Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered azetidinone ring with two phenyl groups attached at the 1 and 4 positions .
Chemical Reactions Analysis
The process for the synthesis of this compound involves the use of novel oxime intermediates. The resulting alcohol is then subjected to a final deprotection of the phenolic group to yield the 1,4-diphenylazetidinone .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C15H13NO and a molecular weight of 223.274 g/mol .
科学的研究の応用
Crystal Packing in β-Lactams : Research on 4-phenyl sulfonyl 2-azetidinone and its derivatives showed variations in crystal packing influenced by hydrogen bonding and hydrophobic interactions, which could be important for molecular recognition in β-lactams (Basak et al., 2004).
Cytotoxic Activity : Certain 2-azetidinone derivatives displayed cytotoxicity against tumor cell lines, suggesting their potential use in cancer treatment (Maia et al., 2009).
Stereoselective Synthesis : The stereoselective synthesis of 3-(1-hydroxyethyl)-2-azetidinones from 3-hydroxybutyrates has been explored, which is significant for producing specific pharmaceutical compounds (Georg, 1984).
Antimicrobial and Antifungal Activities : 2-Azetidinone derivatives have been reported for their antimicrobial and antifungal activities, highlighting their potential in developing new therapeutic agents (Mehta et al., 2010).
Electrooxidative N-Halogenation : Electrooxidative N-halogenation of 2-azetidinone derivatives has been studied, offering insights into new chemical synthesis pathways (Tanaka et al., 2006).
Synthesis of N-Substituted Azetidinones : The synthesis of N-substituted azetidinones has been explored for their unique reactivity and potential applications in pharmaceutical chemistry (Singh & Mehrotra, 1982).
N-Benzyl-3,4-diphenyl-2-azetidinone Structural Investigation : The crystal structure of N-Benzyl-3,4-diphenyl-2-azetidinone has been studied, providing valuable data for the development of new compounds with similar structures (Mousser et al., 1996).
QSAR Study of Azetidinones Derived from Dapsone : A quantitative activity structure relationship (QSAR) study of Azetidinones derived from dapsone was conducted, offering insights into their antibacterial activities (N’dri et al., 2017).
作用機序
While the specific mechanism of action for 1,4-Diphenyl-2-azetidinone is not mentioned in the retrieved papers, azetidinones in general are known to inhibit several enzymes such as human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme . They are also known to act as potent mechanism-based inhibitors of enzymes involved in the biosynthesis of cell walls .
Safety and Hazards
特性
IUPAC Name |
1,4-diphenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-11-14(12-7-3-1-4-8-12)16(15)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHFGGPXITZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-22-1 | |
| Record name | 2-Azetidinone, 1,4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54595 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


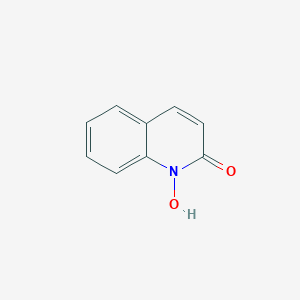

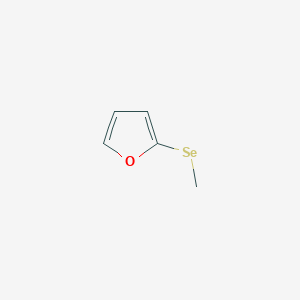
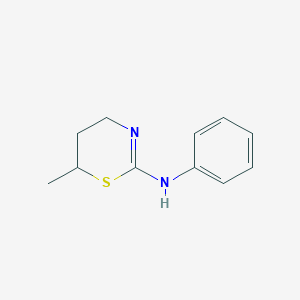
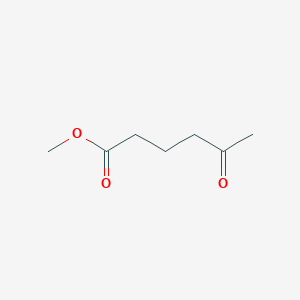
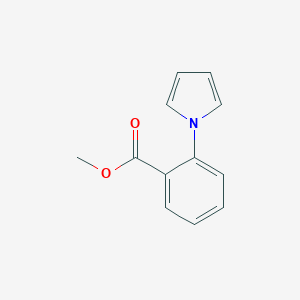
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)
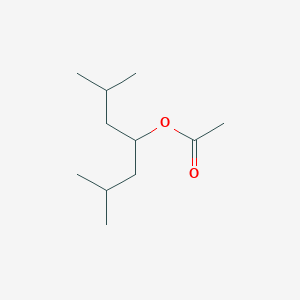

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
